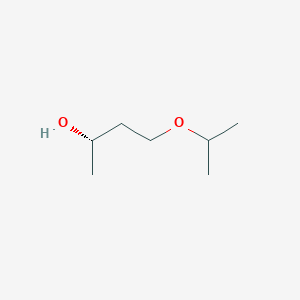![molecular formula C11H11ClN2O2S B13248709 1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13248709.png)
1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethane-1-sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 4-(1H-imidazol-1-yl)phenol with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Scientific Research Applications
1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations[][3].
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties[][3].
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development[][3].
Industry: It is used in the production of specialty chemicals and materials[][3].
Mechanism of Action
The mechanism of action of 1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to modifications that affect their function .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: A precursor in the synthesis of 1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Another related compound with similar structural features.
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethane: A compound with multiple imidazole rings attached to a central ethane core.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C11H11ClN2O2S |
|---|---|
Molecular Weight |
270.74 g/mol |
IUPAC Name |
1-(4-imidazol-1-ylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H11ClN2O2S/c1-9(17(12,15)16)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,1H3 |
InChI Key |
RJZGRTVNFBZRKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13248627.png)
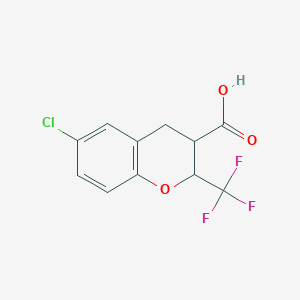

![4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride](/img/structure/B13248655.png)
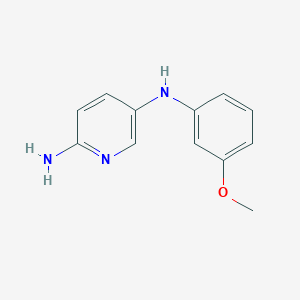
![3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13248664.png)
![3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13248666.png)
![[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine](/img/structure/B13248670.png)
![2-[(Cyclopentylamino)methyl]benzonitrile](/img/structure/B13248684.png)
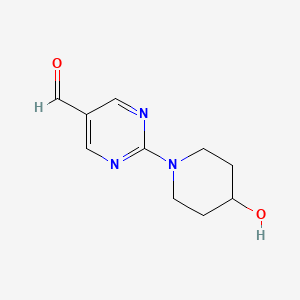
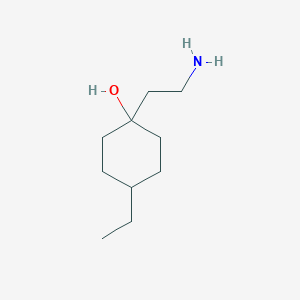
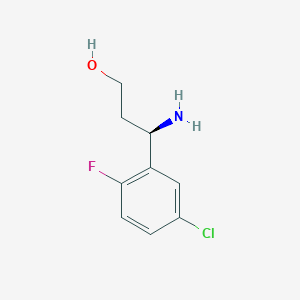
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13248716.png)
